molecular formula C19H16ClN3O5 B2647465 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 1060289-87-3

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide

Cat. No.: B2647465
CAS No.: 1060289-87-3
M. Wt: 401.8
InChI Key: FYTNVCFQOACYOC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidinone core substituted with a chloro group at position 7 and a methyl group at position 2. The propanamide side chain is further modified with a benzo[d][1,3]dioxol-5-yloxy moiety.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5/c1-10-17(19(25)23-8-12(20)3-6-16(23)21-10)22-18(24)11(2)28-13-4-5-14-15(7-13)27-9-26-14/h3-8,11H,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTNVCFQOACYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.

Chemical Structure

The compound's structure can be broken down into two significant moieties:

  • Benzo[d][1,3]dioxole : Known for its diverse biological activities including anticancer and antioxidant properties.
  • Pyrido[1,2-a]pyrimidine : This moiety is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, a related compound demonstrated significant cytotoxic activity against Hep3B liver cancer cells, reducing the secretion of α-fetoprotein (α-FP) and inducing cell cycle arrest in the G2-M phase. Specifically, compound 2a showed a G2-M arrest value of 8.07%, comparable to doxorubicin's 7.4% .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Lineα-FP Reduction (ng/ml)G2-M Arrest (%)
2aHep3B1625.88.07
DoxorubicinHep3BN/A7.4

Antioxidant Activity

The antioxidant properties of similar benzodioxole derivatives have been evaluated using the DPPH assay. The results indicated varying degrees of antioxidant activity among synthesized compounds, with some showing IC50 values significantly lower than that of Trolox (IC50 = 7.72 µM), a known antioxidant standard .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)
Compound 2a39.85
Compound 2b79.95
Trolox7.72

The mechanism behind the anticancer activity of compounds like This compound is believed to involve:

  • Inhibition of cell proliferation : By inducing cell cycle arrest.
  • Induction of apoptosis : Possibly through the activation of pro-apoptotic pathways.

Case Studies

In a recent study focusing on benzodioxole derivatives:

  • Compound 2a was found to significantly inhibit DNA synthesis in Hep3B cells and alter cell cycle distribution.
  • The study also noted that compounds with both benzodioxole and pyrimidine structures exhibited enhanced bioactivity compared to those lacking these moieties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidinone Family

The pyrido[1,2-a]pyrimidinone scaffold is well-represented in medicinal chemistry. For example:

  • N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b) (): Shares a propanamide linker but diverges in substituents (e.g., cyclohexylamino and methoxypyrimidine groups). Exhibited 82% yield in synthesis and a melting point of 174°C, suggesting higher crystallinity compared to typical benzodioxole derivatives. NMR and HRMS data confirm structural integrity, but biological activity is undocumented.
  • 5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide ():
    • Features a pyrazolo-pyridine-carboxamide scaffold instead.
    • Carboxamide groups are common in kinase inhibitors, but the absence of benzodioxole may reduce metabolic stability compared to the target compound.

Benzodioxole-Containing Derivatives

Benzodioxole moieties are prevalent in compounds targeting CNS or anti-inflammatory pathways. For instance:

  • N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide (3c) (): Incorporates a benzodioxole-like methoxy-phenyl group but fused to a diazepine ring.

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